molecular formula C7H2Br3ClO2 B13569008 2,4,6-Tribromophenyl carbonochloridate CAS No. 54060-68-3

2,4,6-Tribromophenyl carbonochloridate

Cat. No.: B13569008
CAS No.: 54060-68-3
M. Wt: 393.25 g/mol
InChI Key: DATCLDWYUKJLGL-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl chloroformate is an organic compound that belongs to the class of chloroformates. It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further bonded to a chloroformate group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

2,4,6-Tribromophenyl chloroformate can be synthesized through the reaction of 2,4,6-tribromophenol with phosgene in the presence of a base. The reaction typically takes place in an organic solvent such as toluene or dichloromethane. The process involves the formation of an intermediate, which then reacts with phosgene to produce the desired chloroformate compound .

Chemical Reactions Analysis

2,4,6-Tribromophenyl chloroformate undergoes several types of chemical reactions, including:

Scientific Research Applications

2,4,6-Tribromophenyl chloroformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-tribromophenyl chloroformate involves its reactivity with nucleophiles such as amines. The chloroformate group reacts with the nucleophile to form a carbamate or thiocarbamate, releasing an alkyl chloride as a byproduct. This reaction is facilitated by the electron-withdrawing effect of the bromine atoms, which increases the electrophilicity of the carbonyl carbon in the chloroformate group .

Comparison with Similar Compounds

2,4,6-Tribromophenyl chloroformate is similar to other chloroformates such as 4-chlorophenyl chloroformate and 2,2,2-trichloroethyl chloroformate. it is more reactive towards amines due to the presence of the electron-withdrawing bromine atoms . This increased reactivity makes it a more efficient dealkylating agent compared to its counterparts .

Similar Compounds

Properties

IUPAC Name

(2,4,6-tribromophenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3ClO2/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATCLDWYUKJLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(=O)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634589
Record name 2,4,6-Tribromophenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54060-68-3
Record name 2,4,6-Tribromophenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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